![molecular formula C7H14N2O4S B3007410 Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate CAS No. 300670-11-5](/img/structure/B3007410.png)
Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate
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Overview
Description
Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate is a chemical compound with the molecular formula C7H14N2O4S . It has an average mass of 222.262 Da and a monoisotopic mass of 222.067429 Da . The compound is also known as ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate and carbamic acid, (4-aminotetrahydro-1,1-dioxido-3-thienyl)-, ethyl ester (9CI) .
Molecular Structure Analysis
The molecular structure of Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact structure would require more detailed spectroscopic analysis for confirmation.Scientific Research Applications
Overview
The compound Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate is a specific chemical entity that may have various applications in scientific research. However, the direct studies or applications specific to this compound are not readily available. To provide a broader context, we can explore related research on ethyl carbamate and its implications in scientific fields, while adhering to the specified requirements.
Ethyl Carbamate in Scientific Research
Ethyl carbamate, also known as urethane, is a compound that has been studied extensively in the context of foods and beverages, particularly in fermented products. It is known for its presence in various fermented foods and alcoholic beverages, occurring at levels ranging from ng/L to mg/L. The significance of ethyl carbamate in scientific research primarily revolves around its genotoxic and carcinogenic properties, which have been a subject of health concerns. It has been classified as a group 2A carcinogen, "probably carcinogenic to humans," by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 (Weber & Sharypov, 2009).
The research on ethyl carbamate has led to the development of various analytical techniques for its determination in foods and beverages, including gas chromatography coupled to mass spectrometry (GC–MS), high-performance liquid chromatography (HPLC), and semi-quantitative spectroscopic methods. These analytical advancements are crucial for monitoring ethyl carbamate levels in food products to ensure public health safety (Weber & Sharypov, 2009).
Additionally, research has focused on understanding the formation mechanisms of ethyl carbamate in fermented foods and alcoholic beverages, as well as developing strategies to mitigate its formation. This includes optimized practices in production and the abatement of ethyl carbamate precursors through enzymatic, physical chemical, or chemical methods depending on the nature of raw materials and production processes (Weber & Sharypov, 2009).
Safety and Hazards
While specific safety and hazard information for Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate is not available, related compounds such as (1,1-Dioxidotetrahydro-3-thienyl)ethylamine hydrochloride have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . Always handle chemicals with appropriate safety precautions.
properties
IUPAC Name |
ethyl N-(4-amino-1,1-dioxothiolan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-2-13-7(10)9-6-4-14(11,12)3-5(6)8/h5-6H,2-4,8H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLPCTGYIDZBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CS(=O)(=O)CC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate |
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